

2-Thiophenecarbonyl Chloride: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Thiophenecarbonyl chloride*

Cat. No.: B032975

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Thiophenecarbonyl chloride**, a pivotal chemical intermediate, is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity as an acylating agent allows for the introduction of the thiophene moiety into a wide array of molecules, thereby modifying their biological and electronic properties. This document provides an in-depth overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications and safety considerations.

Core Chemical and Physical Properties

2-Thiophenecarbonyl chloride is a clear, colorless to yellow-gray liquid that is sensitive to moisture.^{[1][2]} It is classified as a combustible, corrosive liquid.^{[3][4]} Proper storage is in a cool, dry, and well-ventilated area, typically between 2-8°C, under an inert atmosphere.^{[2][4]}

Identifiers and Molecular Characteristics

Property	Value	Reference
IUPAC Name	thiophene-2-carbonyl chloride	[5] [6]
Synonyms	2-Thenoyl chloride, 2- Thienylcarbonyl chloride	[4] [5]
CAS Number	5271-67-0	[2] [5] [6] [7]
Molecular Formula	C ₅ H ₃ ClOS	[2] [5] [6]
Molecular Weight	146.59 g/mol	[2] [6]
SMILES String	CIC(=O)c1cccs1	
InChI Key	QIQITDHWZYEEPA- UHFFFAOYSA-N	[5]

Physical and Spectroscopic Data

Property	Value	Reference
Appearance	Clear colorless to yellow-gray liquid	[1] [2]
Boiling Point	206-208 °C (lit.)	[1] [2]
Density	1.371 g/mL at 25 °C (lit.)	[1] [2]
Refractive Index	n _{20/D} 1.590 (lit.)	[1] [2]
Flash Point	90 °C (194 °F)	[2] [8]
Purity	97% - 99%	[7]
Solubility	Soluble in Chloroform	[2]
Spectral Data	MS, IR, ¹ H NMR, ¹³ C NMR, Raman data are available.	[9]

Chemical Reactivity and Applications

The primary reactivity of **2-thiophenecarbonyl chloride** stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. This reactivity is fundamental to its

role in organic synthesis.

Nucleophilic Acyl Substitution

2-Thiophenecarbonyl chloride readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles (e.g., alcohols, amines, water).[10] The carbonyl carbon is attacked by the nucleophile, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form a new acyl compound. This reaction is crucial for creating amide and ester linkages, which is a cornerstone of its application in building complex molecular frameworks for therapeutic agents.[10]

Applications in Drug Development and Agrochemicals

2-Thiophenecarbonyl chloride is a key building block in the synthesis of numerous commercially important compounds:

- Pharmaceuticals: It is used in the preparation of diuretics and as an intermediate for anticoagulants like Rivaroxaban.[1][2][11][12] It is also employed in synthesizing substituted pyridines that act as selective GPR119 agonists.[1][2]
- Agrochemicals: It serves as a crucial raw material in the manufacturing of the nematicide tioxazafen.[12][13] Its derivatives are also used to create other herbicides and fungicides.[11]
- Material Science: The postfunctionalization of single-walled carbon nanotubes (SWCNTs) has been studied using **2-thiophenecarbonyl chloride**.[1][2] The unique electronic properties of the thiophene ring are valuable in developing advanced materials such as organic semiconductors.

Experimental Protocols

Several methods exist for the synthesis of **2-thiophenecarbonyl chloride**, each with distinct advantages depending on the available starting materials and desired scale.

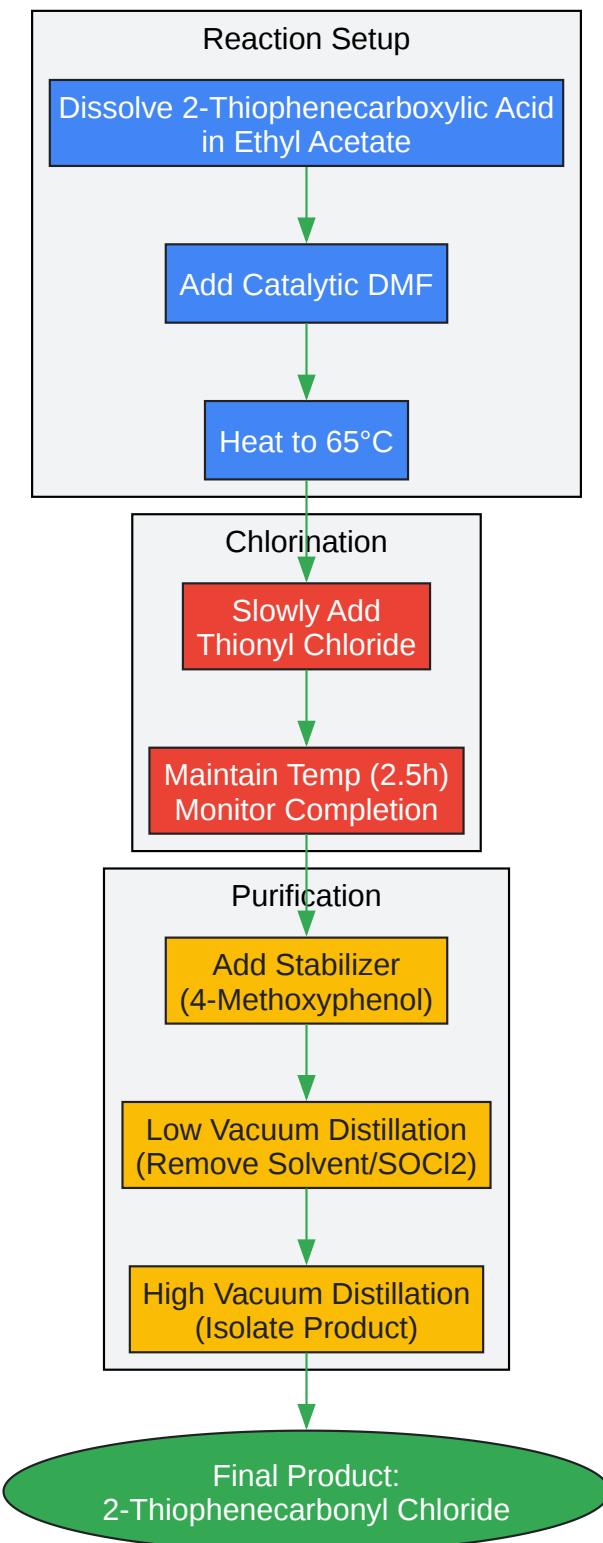
Synthesis from 2-Thiophenecarboxylic Acid

This is a common laboratory-scale preparation involving the chlorination of the corresponding carboxylic acid using thionyl chloride.

Methodology:

- Combine 2-thiophenecarboxylic acid (e.g., 63.1 g, 493 mmol) and ethyl acetate (208 g) in a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with nitrogen.[14]
- Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL).[14]
- Heat the mixture to 65°C with stirring.[14]
- Slowly add thionyl chloride (e.g., 67.2 g, 565 mmol) via the addition funnel. The reaction is exothermic, and the temperature may drop to around 58°C. Vent the evolved gases (SO₂ and HCl) to a trap containing an aqueous NaOH solution.[14]
- Maintain the reaction at this temperature for approximately 2.5 hours, monitoring for completion (e.g., by GC/MS).[14]
- After the reaction is complete, fit the flask with a distillation head and add a stabilizer such as 4-Methoxyphenol.[14]
- Perform vacuum distillation, first removing the solvent and excess thionyl chloride at a lower vacuum (approx. 60-125 mmHg).[14]
- Increase the vacuum (approx. 4 mmHg) to distill the product, **2-thiophenecarbonyl chloride**, which collects as a clear pale yellow oil at a vapor temperature of approximately 63°C.[14]

Workflow: Synthesis from 2-Thiophenecarboxylic Acid

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Caption: Synthesis of **2-Thiophenecarbonyl Chloride** from its Carboxylic Acid.

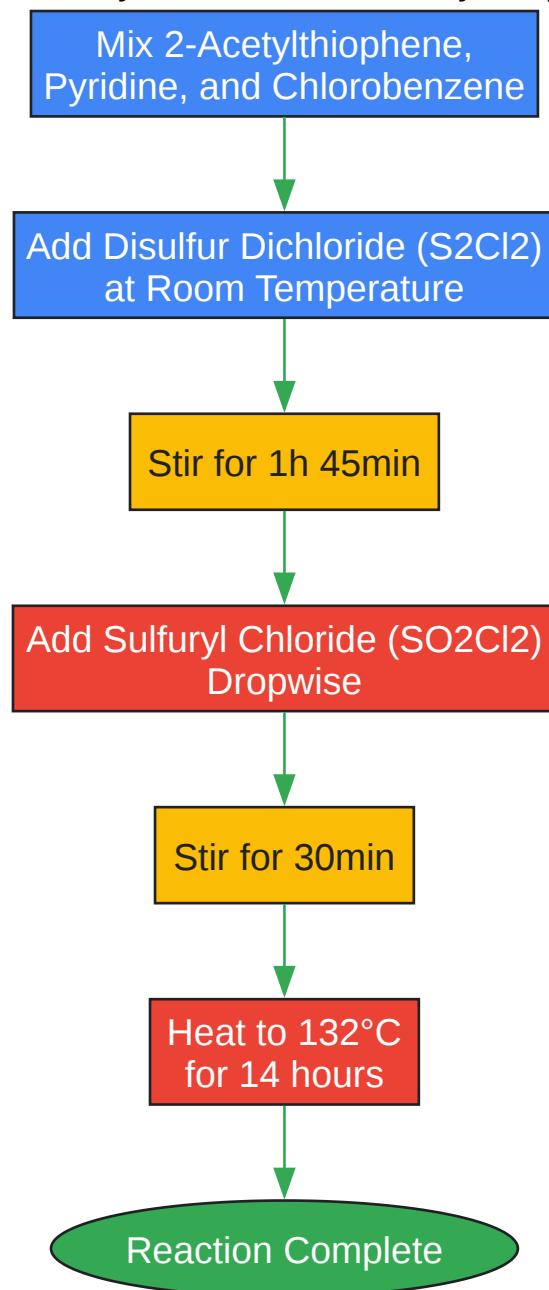
Synthesis from 2-Acetylthiophene

An alternative route begins with 2-acetylthiophene, which is converted to the acid chloride.

Methodology:

- Prepare a solution of 2-acetylthiophene (1.0 mmol), pyridine (0.20 mmol), and chlorobenzene (0.35 mL) in a suitable reaction vessel.[1][14]
- Slowly add disulfur dichloride (S_2Cl_2 , 2.0 mmol) at room temperature with continuous stirring. [1][14]
- Stir the mixture for 1 hour and 45 minutes.[1][14]
- Add sulfonyl chloride (SO_2Cl_2 , 2.0 mmol) dropwise and continue stirring for an additional 30 minutes at room temperature.[1][14]
- Heat the reaction mixture to 132°C and maintain this temperature for 14 hours.[1][14]
- Upon completion, the product yield can be determined by methods such as 1H NMR analysis after dilution and addition of an internal standard.[1][14]

Workflow: Synthesis from 2-Acetylthiophene

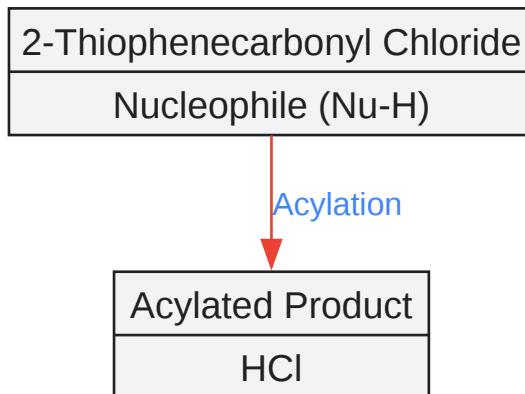
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Caption: Synthesis of **2-Thiophenecarbonyl Chloride** from 2-Acetylthiophene.

General Reaction Scheme: Acylation

The fundamental utility of **2-thiophenecarbonyl chloride** is its ability to acylate nucleophiles.

General Reaction: Nucleophilic Acyl Substitution

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Caption: General acylation reaction using **2-Thiophenecarbonyl Chloride**.

Safety and Handling

2-Thiophenecarbonyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.

- Hazards: It causes severe skin burns and eye damage.[3][5] Inhalation may lead to corrosive injuries to the respiratory tract.[5] It is also a combustible liquid.[3][4]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[3][4] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[4][15]
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][4]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]

- Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4] The material is moisture-sensitive and should be stored under an inert atmosphere.[2][4]

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- To cite this document: BenchChem. [2-Thiophenecarbonyl Chloride: A Technical Guide to its Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032975#2-thiophenecarbonyl-chloride-chemical-properties>]

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